Ethyl 3-(dibenzylamino)-2-oxopropanoate
Description
Ethyl 3-(dibenzylamino)-2-oxopropanoate is a β-keto ester derivative characterized by a dibenzylamino group at position 3 and a ketone moiety at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, amino acid derivatives, and bioactive molecules. Its reactivity stems from the electron-rich dibenzylamino group, which enhances nucleophilicity, and the oxo group, enabling keto-enol tautomerism and participation in condensation reactions .
Properties
CAS No. |
93206-02-1 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 3-(dibenzylamino)-2-oxopropanoate |
InChI |
InChI=1S/C19H21NO3/c1-2-23-19(22)18(21)15-20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 |
InChI Key |
NNMRROUVHBDIKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
sequence |
G |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s structural analogs differ primarily in substituents at positions 2 and 3, influencing their physical, chemical, and biological properties. Key examples include:
Physical and Spectroscopic Properties
- Melting Points: Analogs with aromatic substituents (e.g., 3-nitropyridinyl) show higher melting points (78.4–79.6°C) due to crystalline packing . In contrast, dibenzylamino derivatives are often oils (e.g., Ethyl 3-(dibenzylamino)-2-hydroxypropanoate) .
- NMR Data: Target Compound: The dibenzylamino group in Ethyl 3-(dibenzylamino)-2-hydroxypropanoate shows characteristic signals at δ 7.35–7.23 (aromatic protons) and δ 3.78–3.55 (N-CH2) . Fluorinated Analogs: Fluorine substituents cause deshielding in ¹³C NMR (e.g., δ 148–160 ppm for CF groups) .
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